molecular formula C7H3NS2 B592365 Thieno[3,2-b]thiophene-2-carbonitrile CAS No. 40985-58-8

Thieno[3,2-b]thiophene-2-carbonitrile

Cat. No.: B592365
CAS No.: 40985-58-8
M. Wt: 165.228
InChI Key: UPRBPGCXCNBTQH-UHFFFAOYSA-N
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Description

Thieno[3,2-b]thiophene-2-carbonitrile, also known as 2-Cyanothieno[3,2-b]thiophene, is a member of the fused thiophenes family. These compounds are characterized by their electron-rich and structurally rigid nature with extended π-conjugation. This compound is particularly noted for its ability to adjust the band gap of organic polymer semiconducting materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-b]thiophene-2-carbonitrile typically involves the lithiation of 3-bromothiophene followed by the addition of elemental sulfur and α-haloketone. This method yields 3-alkylthieno[3,2-b]thiophenes, which can be further processed to obtain the desired compound . Another common method involves the Vilsmeier–Haack formylation, where a formyl group is introduced into electron-rich aromatic compounds using the Vilsmeier reagent .

Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis methods, such as catalytic vapor-phase reactions. These methods are designed to produce the compound efficiently and in large quantities .

Chemical Reactions Analysis

Types of Reactions: Thieno[3,2-b]thiophene-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted thieno[3,2-b]thiophenes, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of thieno[3,2-b]thiophene-2-carbonitrile involves its ability to adjust the band gap of organic polymer semiconducting materials. This adjustment is crucial for enhancing the efficiency of devices such as OFETs and OPVs.

Comparison with Similar Compounds

Uniqueness: Thieno[3,2-b]thiophene-2-carbonitrile is unique due to its specific structural rigidity and electron-rich nature, which make it particularly effective in adjusting the band gap of semiconducting materials. This property distinguishes it from other similar compounds and enhances its utility in various scientific and industrial applications .

Biological Activity

Thieno[3,2-b]thiophene-2-carbonitrile is a compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound (CAS 40985-58-8) is a fused thiophene derivative characterized by a rigid structure and extended π-conjugation. Its electron-rich nature makes it suitable for various applications, particularly in organic electronics and drug design. The compound serves as an intermediate in the synthesis of small molecules and polymers used in organic field-effect transistors (OFETs) and organic photovoltaic devices (OPVs) .

Biological Activities

The biological activities of this compound and its derivatives have been extensively studied. Key areas of focus include:

1. Antimicrobial Activity

  • Thieno[3,2-b]thiophene derivatives have demonstrated significant antimicrobial properties. For instance, compounds derived from this scaffold showed potent activity against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, outperforming standard antibiotics like streptomycin .

2. Anticancer Properties

  • Research has highlighted the anticancer potential of thieno[3,2-b]thiophene derivatives. For example, certain compounds exhibited significant inhibition against PC-3 prostate cancer cell lines, with IC50 values indicating strong cytotoxic effects . The structure-activity relationship studies suggest that modifications to the thieno[3,2-b]thiophene core can enhance anticancer activity.

3. Enzyme Inhibition

  • Various studies have evaluated the inhibitory effects of thieno[3,2-b]thiophene derivatives on key enzymes. For instance, compounds have shown potent inhibition of β-glucuronidase and α-glucosidase enzymes, which are important targets in diabetes management and cancer therapy .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Electron Transport : The compound's electron-rich characteristics facilitate electron transport processes within biological systems, potentially impacting cellular respiration and energy production .
  • Antioxidant Activity : Some derivatives have shown antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress .
  • Targeting Specific Pathways : The inhibition of specific enzymes suggests that these compounds may interfere with metabolic pathways critical for cancer cell proliferation and survival.

Case Studies

Several case studies illustrate the biological efficacy of thieno[3,2-b]thiophene derivatives:

StudyFindingsReference
Antimicrobial ActivityCompounds showed superior activity against Geotricum candidum compared to Amphotericin B
Anticancer ActivityCompound with IC50 = 22.5 μM against PC-3 cell line
Enzyme InhibitionSignificant inhibition of β-glucuronidase (IC50 = 1.3 μM)

Properties

IUPAC Name

thieno[3,2-b]thiophene-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3NS2/c8-4-5-3-7-6(10-5)1-2-9-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRBPGCXCNBTQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1SC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80716950
Record name Thieno[3,2-b]thiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40985-58-8
Record name Thieno[3,2-b]thiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thieno[3,2-b]thiophene-2-carbonitrile
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